molecular formula C6H4Br2IN B8129133 2,6-Dibromo-4-iodoaniline

2,6-Dibromo-4-iodoaniline

Cat. No.: B8129133
M. Wt: 376.81 g/mol
InChI Key: YOZIRJKYQFUJAL-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-iodoaniline is an aromatic amine compound characterized by the presence of bromine and iodine atoms on the benzene ring. It appears as a solid with a white to pale yellow crystalline appearance and is soluble in various solvents. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of biologically active molecules and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-iodoaniline typically involves the bromination and iodination of aniline derivatives. One common method includes the bromination of 4-iodoaniline using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent like ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from aniline. The process includes nitration, reduction to form the corresponding amine, followed by bromination and iodination steps. The use of bromide-bromate salts in an aqueous acidic medium has been reported as an efficient and environmentally friendly method for the bromination step .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in ethanol.

    Iodination: Iodine in the presence of a catalyst.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions include various substituted anilines and complex organic molecules used in pharmaceuticals and dyes .

Scientific Research Applications

2,6-Dibromo-4-iodoaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic compounds.

    Biology: In the development of biologically active molecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-iodoaniline involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions enable the compound to form bonds with other molecules, leading to the synthesis of complex organic structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 4-Bromo-2-iodoaniline
  • 2,4-Dibromoaniline
  • 2-Iodoaniline
  • 4-Iodoaniline

Comparison: Compared to similar compounds, 2,6-Dibromo-4-iodoaniline is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

2,6-dibromo-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZIRJKYQFUJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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